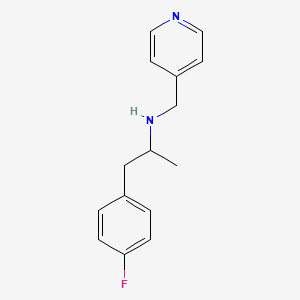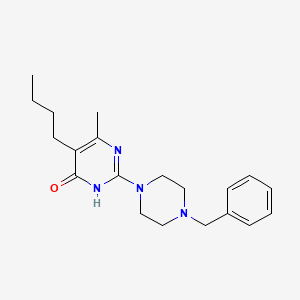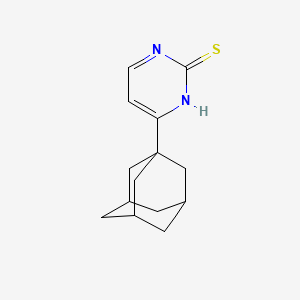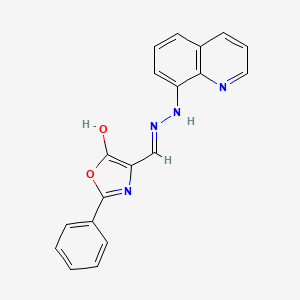
1-(4-fluorophenyl)-N-(4-pyridinylmethyl)-2-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-N-(4-pyridinylmethyl)-2-propanamine, commonly known as 4F-MPH, is a research chemical that belongs to the phenidate family. It is a potent psychostimulant that has gained popularity among researchers due to its unique properties.
作用机制
The exact mechanism of action of 4F-MPH is not fully understood. However, it is believed to act by blocking the reuptake of dopamine and norepinephrine, leading to an increase in their concentration in the synaptic cleft. This results in enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects
4F-MPH has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiratory rate. It also causes vasoconstriction, leading to reduced blood flow to peripheral tissues. In addition, it has been shown to increase glucose metabolism in the brain, leading to improved cognitive function.
实验室实验的优点和局限性
One of the main advantages of 4F-MPH is its potency. It is a highly potent psychostimulant that can be used in very small amounts, making it cost-effective for research purposes. In addition, it has a long half-life, which allows for extended periods of experimentation. However, one of the main limitations of 4F-MPH is its potential for abuse. It is important for researchers to exercise caution when handling this compound and to follow strict safety protocols.
未来方向
There are several future directions for research on 4F-MPH. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function in animal models of ADHD, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a treatment for depression and anxiety. It has been shown to improve mood and reduce anxiety in animal models, and further research is needed to determine its potential as a therapeutic agent. Finally, there is interest in developing new analogs of 4F-MPH with improved pharmacological properties, such as increased selectivity for dopamine or norepinephrine transporters. This could lead to the development of more effective and safer psychostimulant medications.
Conclusion
In conclusion, 4F-MPH is a potent psychostimulant that has gained popularity among researchers due to its unique properties. It has been extensively studied in the field of neuroscience and pharmacology, and has been shown to have a range of biochemical and physiological effects. While it has several advantages for lab experiments, it is important for researchers to exercise caution when handling this compound. There are several future directions for research on 4F-MPH, including its potential as a treatment for ADHD, depression, and anxiety, and the development of new analogs with improved pharmacological properties.
合成方法
4F-MPH is synthesized by reacting 4-fluorobenzyl cyanide with 2-propanone in the presence of a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting intermediate is then reacted with pyridine-4-carboxaldehyde to form 4F-MPH. The purity of the final product can be increased by recrystallization or chromatography.
科学研究应用
4F-MPH has been extensively studied in the field of neuroscience and pharmacology. It is commonly used as a research tool to investigate the effects of psychostimulants on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to enhanced cognitive function, increased alertness, and improved mood.
属性
IUPAC Name |
1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2/c1-12(10-13-2-4-15(16)5-3-13)18-11-14-6-8-17-9-7-14/h2-9,12,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJOOWDYKHLCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,4R*)-1-(3-chloro-4-hydroxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6073551.png)
![6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6073556.png)

![4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6073575.png)
![4-[5-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]-2-methyl-3-butyn-2-ol](/img/structure/B6073585.png)

![5-[1-(ethoxyacetyl)-2-pyrrolidinyl]-N-[2-(1H-imidazol-4-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B6073594.png)
![ethyl 5-(4-ethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6073612.png)

![methyl N-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6073615.png)
![2,4-dichloro-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B6073617.png)
![dimethyl 2-{[(2-nitrophenyl)acetyl]amino}terephthalate](/img/structure/B6073625.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxyacetamide](/img/structure/B6073630.png)
